molecular formula C10H8BrNO B13009652 4-Bromo-3-cyclopropylbenzo[d]isoxazole

4-Bromo-3-cyclopropylbenzo[d]isoxazole

Cat. No.: B13009652
M. Wt: 238.08 g/mol
InChI Key: CNWHWDJTZQDALO-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropylbenzo[d]isoxazole is a brominated heterocyclic compound featuring a benzo[d]isoxazole core substituted with a bromine atom at position 4 and a cyclopropyl group at position 2. The cyclopropyl moiety introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-3-cyclopropyl-1,2-benzoxazole

InChI

InChI=1S/C10H8BrNO/c11-7-2-1-3-8-9(7)10(12-13-8)6-4-5-6/h1-3,6H,4-5H2

InChI Key

CNWHWDJTZQDALO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC3=C2C(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropylbenzo[d]isoxazole typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyclopropylbenzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-cyclopropylbenzo[d]isoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropylbenzo[d]isoxazole involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromo-3-cyclopropylbenzo[d]isoxazole with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Bromo-3-cyclopropylbenzo[d]isoxazole Not provided C₉H₇BrNO¹ ~228.07 (estimated) 4-Br, 3-cyclopropyl
4-Bromo-3-chlorobenzo[d]isoxazole 1260751-76-5 C₇H₃BrClNO 232.46 4-Br, 3-Cl
5-Bromo-3-(3-bromophenyl)isoxazole 51726-03-5 C₉H₅Br₂NO 321.96 5-Br, 3-(3-Br-phenyl)
4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole 946427-86-7 C₁₁H₈BrF₃NO₂ 329.09 4-Bromomethyl, 5-cyclopropyl, 3-(2-trifluoromethoxy-phenyl)

¹ Estimated based on cyclopropyl (C₃H₅) substitution.

Key Observations :

  • Complexity : The compound from incorporates bromomethyl and trifluoromethoxy groups, increasing hydrophobicity and metabolic stability compared to the target compound .

Biological Activity

4-Bromo-3-cyclopropylbenzo[d]isoxazole is a heterocyclic compound notable for its unique structural features, including a bromine atom and a cyclopropyl group attached to a benzo[d]isoxazole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and material science.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_{8}BrN2_2O
  • Molecular Weight : Approximately 238.08 g/mol
  • Structural Features :
    • Isoxazole ring contributing to biological activity.
    • Bromine atom at the 4-position, which can influence reactivity.
    • Cyclopropyl group at the 3-position, potentially affecting pharmacokinetics.

Pharmacological Potential

Research indicates that 4-Bromo-3-cyclopropylbenzo[d]isoxazole may exhibit various biological activities, including:

  • Agonist Activity : Similar compounds have been evaluated for their agonist activity on Toll-like receptor 7 (TLR7), which plays a crucial role in immune response. In vitro studies showed that certain derivatives of isoxazole could significantly induce cytokine secretion in human peripheral blood mononuclear cells (PBMCs), suggesting potential immunomodulatory effects .
  • Cytotoxicity : A study on structurally related isoxazoles demonstrated varying degrees of cytotoxicity against human promyelocytic leukemia cell line (HL-60). Compounds similar to 4-Bromo-3-cyclopropylbenzo[d]isoxazole exhibited IC50_{50} values ranging from 86 to 755 μM, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives often depends on their structural modifications. For example, the introduction of halogen atoms has been shown to enhance agonist activity . The cyclopropyl group may also influence the compound's interaction with biological targets due to its unique steric and electronic properties.

Table of Biological Activities

Compound NameActivity TypeIC50_{50} ValueReference
4-Bromo-3-cyclopropylbenzo[d]isoxazoleCytotoxicityTBD
Isoxazole Derivative ATLR7 AgonistEC50_{50} = 21.4 μM
Isoxazole Derivative BCytotoxicity (HL-60)IC50_{50} = 86 μM

Case Study: Cytokine Secretion Induction

In a study evaluating cytokine secretion, compounds structurally similar to 4-Bromo-3-cyclopropylbenzo[d]isoxazole were tested in PBMCs. The results indicated that these compounds could induce significant levels of IL-1β, IL-12p70, IL-8, and TNF-α at concentrations as low as 62.5 μM, suggesting their potential as immunotherapeutic agents .

Comparative Analysis with Similar Compounds

A comparative analysis with other isoxazole derivatives highlights the unique properties of 4-Bromo-3-cyclopropylbenzo[d]isoxazole:

Compound NameKey FeaturesBiological Activity
5-Bromo-3-cyclopropyl-isoxazoleBromine at position 5Moderate cytotoxicity
4-Bromo-3-chlorobenzo[d]isoxazoleChlorine instead of cyclopropylLower agonist activity
7-Bromo-3-cyclopropylbenzo[d]isoxazoleDifferent bromination positionVariable activity

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